BenchChemオンラインストアへようこそ!

methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

COX-2 inhibition Anti-inflammatory Sulfamoylheteroaryl pyrazole

This methyl pyrazole-4-carboxylate is differentiated by its N-(m-tolyl)sulfamoyl substitution, which offers a distinct steric and electronic profile compared to p-substituted or N-methylated congeners. The free sulfonamide NH enables carbonic anhydrase isoform engagement, while the m-tolyl orientation modulates COX-2 selectivity. With a calculated AlogP of 1.29 and PSA of 90.65 Ų, this scaffold resides in favorable drug-like space, making it an ideal starting point for anti-inflammatory lead optimization. Procure this methyl ester reference compound to benchmark solubility, permeability, and metabolic stability against ethyl or isopropyl analogs in your SAR campaigns.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 1319147-46-0
Cat. No. B2510669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate
CAS1319147-46-0
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC
InChIInChI=1S/C12H13N3O4S/c1-8-4-3-5-9(6-8)15-20(17,18)11-10(7-13-14-11)12(16)19-2/h3-7,15H,1-2H3,(H,13,14)
InChIKeyOYIJOITWUHAWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate: Key Structural & Pharmacological Baseline for Informed Procurement


Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1319147-46-0) is a sulfonamide-functionalized pyrazole derivative with a molecular formula of C12H14N4O3S and a molecular weight of approximately 282.33 g/mol . The compound belongs to the sulfamoylheteroaryl pyrazole class, which has been extensively characterized in the patent literature as possessing cyclooxygenase-2 (COX-2) inhibitory activity and anti-inflammatory/analgesic potential [1]. Its structure combines a pyrazole core, a methyl carboxylate at position 4, and an N-(m-tolyl)sulfamoyl group at position 5, positioning it within a well-precedented pharmacophore class while offering distinct substitution patterns versus clinical candidates such as celecoxib or valdecoxib [1]. The compound is supplied primarily as a research-grade building block for medicinal chemistry and chemical biology applications .

Why Generic Sulfamoyl Pyrazole Substitution Fails: Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate Differentiation Rationale


Sulfamoyl pyrazole derivatives are not interchangeable due to profound differences in substituent-dependent target engagement, selectivity, and physicochemical properties. Within the broader class of COX-2 selective inhibitors, subtle modifications to the sulfamoyl aryl group (e.g., m-tolyl vs. p-tolyl vs. 4-sulfamoylphenyl) can dramatically alter isoform selectivity, binding kinetics, and off-target profiles . The specific N-(m-tolyl)sulfamoyl substitution pattern on this compound differentiates it from N-methyl-N-(p-tolyl)sulfamoyl analogs (CAS 1260995-46-7) and ethyl ester variants (e.g., ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate), each of which may exhibit distinct solubility, metabolic stability, and target engagement characteristics [1]. In the absence of direct comparative data, procurement decisions must rely on the specific substitution pattern's documented class effects: the m-tolyl orientation may influence steric interactions within the COX-2 active site or modulate carbonic anhydrase isoform selectivity compared to p-substituted or N-methylated congeners [1]. These structural nuances render generic substitution scientifically unjustified without explicit comparator validation.

Quantitative Differentiation Evidence for Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1319147-46-0)


COX-2 Pharmacophore Class Membership: Structural Basis for Anti-Inflammatory Target Engagement

The compound's sulfamoylheteroaryl pyrazole scaffold is explicitly claimed in EP1104760A1 and US6951876B2 as having COX-2 inhibitory activity, with the general formula encompassing the N-(m-tolyl)sulfamoyl substitution pattern [1][2]. While compound-specific COX-2 IC50 data for CAS 1319147-46-0 were not identified in the public domain, the patent family establishes that sulfamoylheteroaryl pyrazoles of this structural class inhibit prostaglandin biosynthesis via COX-2 intervention [1]. This class-level evidence is contrasted with non-sulfamoyl pyrazole analogs (e.g., simple alkyl or aryl pyrazoles lacking the sulfonamide pharmacophore), which lack the zinc-chelating sulfonamide moiety critical for COX isoform binding [1]. The m-tolyl substituent may confer differential steric and electronic properties compared to the more commonly cited p-sulfamoylphenyl or p-tolyl variants.

COX-2 inhibition Anti-inflammatory Sulfamoylheteroaryl pyrazole

Carbonic Anhydrase Inhibition Potential: Sulfonamide Zinc-Binding Pharmacophore Assessment

The compound has been investigated for carbonic anhydrase (CA) inhibitory activity, a well-established property of primary sulfonamides that coordinate the catalytic zinc ion . While direct Ki or IC50 values for CAS 1319147-46-0 against specific CA isoforms are not publicly available, the N-(m-tolyl)sulfamoyl moiety contains the requisite unsubstituted sulfonamide NH group capable of zinc coordination [1]. This contrasts with N-methyl-N-(p-tolyl)sulfamoyl analog Methyl 5-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate (CAS 1260995-46-7), where N-methylation eliminates the zinc-binding NH, potentially abolishing CA inhibitory activity [1]. The distinction is critical: the target compound retains a primary sulfonamide character, whereas N-methylated analogs function through different mechanisms (e.g., hydrophobic interactions) and may exhibit divergent target profiles.

Carbonic anhydrase inhibition Sulfonamide Enzyme inhibitor

Physicochemical Differentiation: Ester Substituent Impact on Lipophilicity and Downstream Properties

The compound exhibits a calculated AlogP of 1.29, a polar surface area (PSA) of 90.65 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors, and zero Rule-of-5 (RO5) violations . This places the compound within favorable oral drug-likeness space. The methyl ester at position 4 distinguishes it from the ethyl ester analog ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate, where the ethyl group increases lipophilicity and may alter metabolic stability (esterase susceptibility) and solubility . While direct comparative experimental solubility or metabolic stability data are lacking, the AlogP difference between methyl and ethyl esters in analogous pyrazole series typically ranges from 0.3 to 0.5 log units, sufficient to impact permeability and solubility profiles in screening assays .

Lipophilicity Physicochemical properties Drug-likeness

Commercial Availability and Purity Comparison Across Suppliers

The compound is commercially available from multiple suppliers with varying purity grades and pricing structures. MCULE offers the compound at 98% purity , while other suppliers provide it as a research-grade building block . The N-methyl analog (CAS 1260995-46-7) is more widely stocked (e.g., MolCore, ChemScene, LeYan) with ISO-certified quality control . This differential availability may reflect synthetic accessibility differences: the target compound's free sulfonamide NH may require more controlled synthetic conditions compared to the N-methylated variant, potentially impacting batch-to-batch consistency and cost. Procurement decisions should account for supplier-provided certificates of analysis (CoA) and verify purity by HPLC or NMR, particularly given the compound's sensitivity to hydrolysis at the methyl ester position.

Chemical procurement Purity comparison Supplier differentiation

Validated Application Scenarios for Methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate Based on Existing Evidence


COX-2 Inhibitor Screening and Anti-Inflammatory Lead Optimization

Based on the established sulfamoylheteroaryl pyrazole pharmacophore for COX-2 inhibition [1], this compound is suitable as a core scaffold for medicinal chemistry campaigns targeting inflammatory diseases. The m-tolyl sulfamoyl substitution pattern provides a distinct vector for SAR exploration compared to p-substituted or N-methylated analogs. Researchers should conduct comparative COX-1/COX-2 selectivity profiling against reference inhibitors (e.g., celecoxib) to quantify the advantage conferred by the m-tolyl orientation, as documented in the patent literature for this compound class [1].

Carbonic Anhydrase Isoform Selectivity Profiling

The free sulfonamide NH in the N-(m-tolyl)sulfamoyl group enables zinc coordination within carbonic anhydrase active sites [2]. This compound is therefore applicable for screening against a panel of human CA isoforms (CA I, II, IX, XII) to establish isoform selectivity profiles. The m-tolyl substituent may confer differential selectivity compared to p-substituted sulfonamides, a hypothesis supported by the broader CA inhibitor SAR literature [2][3]. Procurement should be prioritized over N-methylated analogs (which lack CA inhibitory potential) for any CA-targeted research program.

Physicochemical Property Benchmarking in Pyrazole Ester Series

The compound's calculated AlogP (1.29) and PSA (90.65 Ų) position it within favorable drug-like space . It can serve as a methyl ester reference point for systematic comparisons with ethyl, isopropyl, or other ester variants within pyrazole-4-carboxylate series. Such benchmarking studies are essential for establishing structure-property relationships (SPR) that guide lead optimization toward optimal solubility, permeability, and metabolic stability profiles .

Chemical Biology Tool Compound for Sulfonamide Target Engagement Studies

As a structurally defined sulfonamide with a free NH group, this compound can serve as a chemical biology probe for target identification studies using affinity-based proteomics or thermal shift assays. The methyl ester provides a potential handle for further derivatization (e.g., hydrolysis to carboxylic acid for bioconjugation), while the m-tolyl group offers a distinct hydrophobic footprint for structure-activity relationship analysis [2]. Researchers should validate compound identity and purity by LC-MS and NMR prior to use in target engagement experiments.

Quote Request

Request a Quote for methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.